5-Butyl-4,6-dichloropyrimidin-2-amine
Overview
Description
5-Butyl-4,6-dichloropyrimidin-2-amine is a chemical compound with the molecular formula C8H11Cl2N3 and a molecular weight of 220.1 g/mol It is a pyrimidine derivative, characterized by the presence of butyl and dichloro substituents on the pyrimidine ring
Preparation Methods
The synthesis of 5-Butyl-4,6-dichloropyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a butyl-substituted malonic acid diester with guanidine in the presence of sodium ethoxide . The resulting intermediate is then subjected to chlorination using reagents such as phosphorus oxychloride (POCl3) to introduce the dichloro substituents on the pyrimidine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Butyl-4,6-dichloropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.
Scientific Research Applications
5-Butyl-4,6-dichloropyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Butyl-4,6-dichloropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in immune-activated cells, which suggests its potential role in modulating immune responses . The exact molecular targets and pathways involved in its antiviral activity are still under investigation, but it is believed to interfere with viral replication and protein assembly .
Comparison with Similar Compounds
5-Butyl-4,6-dichloropyrimidin-2-amine can be compared with other similar pyrimidine derivatives, such as:
2-Amino-4,6-dichloropyrimidine: This compound lacks the butyl substituent but shares the dichloro groups on the pyrimidine ring.
5-Fluoro-2-amino-4,6-dichloropyrimidine: This derivative has a fluorine atom at the 5-position instead of a butyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-butyl-4,6-dichloropyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIQQCQDKOXDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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